molecular formula C12H11N5 B3874240 4-[(3-phenyl-1H-pyrazol-5-yl)methyl]-4H-1,2,4-triazole

4-[(3-phenyl-1H-pyrazol-5-yl)methyl]-4H-1,2,4-triazole

Cat. No.: B3874240
M. Wt: 225.25 g/mol
InChI Key: LFCLLKWDXMWCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They have been shown to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Triazoles, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring with two carbon atoms and three nonadjacent nitrogen atoms. They are known for their use in various fields such as medicine, agriculture, and materials science due to their stability and versatile reactivity.


Molecular Structure Analysis

The molecular structure of “4-[(3-phenyl-1H-pyrazol-5-yl)methyl]-4H-1,2,4-triazole” would be characterized by the presence of a pyrazole ring and a triazole ring. The pyrazole ring is a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The triazole ring is a five-membered ring with three nonadjacent nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the presence of the pyrazole and triazole rings. Pyrazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and oxidation . Triazoles can participate in various reactions such as N-alkylation, N-arylation, and reduction .

Mechanism of Action

The mechanism of action of “4-[(3-phenyl-1H-pyrazol-5-yl)methyl]-4H-1,2,4-triazole” would depend on its specific biological activity. For instance, many pyrazole derivatives have been found to inhibit various enzymes, which can lead to their wide range of biological activities .

Safety and Hazards

The safety and hazards associated with “4-[(3-phenyl-1H-pyrazol-5-yl)methyl]-4H-1,2,4-triazole” would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for “4-[(3-phenyl-1H-pyrazol-5-yl)methyl]-4H-1,2,4-triazole” could involve further exploration of its potential biological activities and the development of synthesis methods for its production .

Properties

IUPAC Name

4-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-2-4-10(5-3-1)12-6-11(15-16-12)7-17-8-13-14-9-17/h1-6,8-9H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCLLKWDXMWCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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